Welcome to the BenchChem Online Store!
molecular formula C33H34 B8594138 3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene CAS No. 906097-52-7

3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene

Cat. No. B8594138
M. Wt: 430.6 g/mol
InChI Key: JITKHUFRIZTKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315602B2

Procedure details

Under a nitrogen atmosphere, 8.15 g (18.7 mmol) of 2,7-dibromo-3,6-di-tert-butylfluorene, 1.08 g (0.93 mmol) of Pd(PPh3), and 120 mL of dry 1,2-dimethoxyethane were put into a 300-mL three-necked flask and then stirred at room temperature for 20 minutes. To this solution, 20 mL of a solution of 5.01 g (41.1 mmol) of phenylboronic acid in ethanol was added, the resulting solution was stirred at room temperature for 20 minutes, and then 37.4 mL (74.8 mmol) of an aqueous solution of 2.0-M sodium carbonate was added thereto. Then, the product was heated for 18 hours under reflux, left to stand to cool, and quenched with dilute hydrochloric acid in an ice bath. Ether was added thereto, the soluble part in ether was extracted, and the organic layer was washed twice with an aqueous solution of saturated sodium hydrogen carbonate, further twice with water, and further twice with a saturated salt solution and then dehydrated with magnesium sulfate. The solvent was distilled off, and then the obtained solid was separated by column chromatography to obtain an objective (amount: 4.36 g and yield: 54%).
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
37.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
2.0-M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[C:9]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.CO[CH2:26][CH2:27]OC.[C:30]1(B(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[C:30]1([C:2]2[C:14]([C:15]([CH3:17])([CH3:18])[CH3:16])=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][C:8]([C:27]5[CH:26]=[CH:4][CH:3]=[CH:2][CH:14]=5)=[C:9]([C:19]([CH3:20])([CH3:22])[CH3:21])[CH:10]=4)[CH2:5][C:4]=3[CH:3]=2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)Br
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
5.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
aqueous solution
Quantity
37.4 mL
Type
reactant
Smiles
Name
2.0-M
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred at room temperature for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Then, the product was heated for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
quenched with dilute hydrochloric acid in an ice bath
ADDITION
Type
ADDITION
Details
Ether was added
EXTRACTION
Type
EXTRACTION
Details
the soluble part in ether was extracted
WASH
Type
WASH
Details
the organic layer was washed twice with an aqueous solution of saturated sodium hydrogen carbonate, further twice with water
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained solid was separated by column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain an objective (amount: 4.36 g and yield: 54%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.